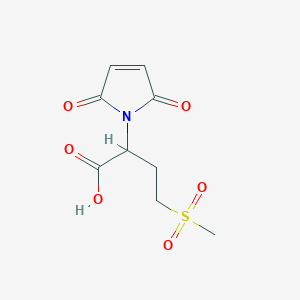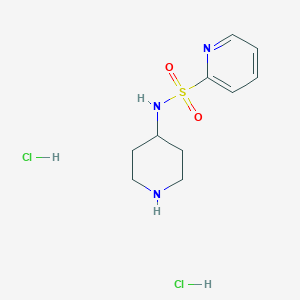![molecular formula C19H19FN2O3 B2435544 2-[1-(benzyloxy)-2-methylpropan-2-yl]-6-fluoro-5-nitro-1H-indole CAS No. 1638771-94-4](/img/structure/B2435544.png)
2-[1-(benzyloxy)-2-methylpropan-2-yl]-6-fluoro-5-nitro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[1-(benzyloxy)-2-methylpropan-2-yl]-6-fluoro-5-nitro-1H-indole” is a chemical compound with the molecular formula C19H19FN2O3 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C19H19FN2O3/c1-19(2,12-25-11-13-6-4-3-5-7-13)18-9-14-8-17(22(23)24)15(20)10-16(14)21-18/h3-10,21H,11-12H2,1-2H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 342.37 . It has a predicted boiling point of 501.8±45.0 °C and a predicted density of 1.276±0.06 g/cm3 . The compound is solid at room temperature .Applications De Recherche Scientifique
Antimicrobial and Antiproliferative Activities
Research has indicated that derivatives of nitroindole, such as 2-[1-(benzyloxy)-2-methylpropan-2-yl]-6-fluoro-5-nitro-1H-indole, have been studied for their antimicrobial, anti-inflammatory, and antiproliferative activities. This includes the synthesis of various compounds and testing their effectiveness against a range of cell lines, revealing moderate to good antiproliferative activity (B. Narayana, B. V. Ashalatha, K. K. V. Raj, B. Sarojini, 2009).
Reactions with Nitrogen Dioxide and Nitrous Acid
The reactivity of indole derivatives, including those similar to the 2-[1-(benzyloxy)-2-methylpropan-2-yl]-6-fluoro-5-nitro-1H-indole, with nitrogen dioxide and nitrous acid has been explored. This study provides insights into the chemical behavior of these compounds under specific conditions, which is crucial for understanding their potential applications (P. Astolfi, Maria Panagiotaki, C. Rizzoli, L. Greci, 2006).
Catalytic Activity in Synthesis
Nickel ferrite nanoparticles have been used as catalysts in the synthesis of derivatives involving 5-fluoro-1H-indole, a compound structurally related to the molecule of interest. This research demonstrates the application of such compounds in synthesizing new derivatives with potential biological activity, such as antioxidant and antimicrobial properties (T. N. Rao, N. Rao, B. Parvatamma, V. Devi, T. M. Naidu, 2019).
Synthesis for Industrial Preparation
The synthesis of similar indole derivatives has been optimized for industrial preparation. This involves a process with advantages like low cost, mild conditions, fewer side reactions, and high yield. Understanding these synthetic pathways is vital for the large-scale production of similar compounds (L. Zuo, 2014).
Novel Derivatives and Biological Evaluation
Several studies have focused on synthesizing novel indole derivatives and evaluating their biological activities. This includes assessing their potential as anti-inflammatory agents and exploring their structure-activity relationships. Such research is crucial for the development of new therapeutic agents (Z. Rehman, P. Saini, Sushil Kumar, 2022).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be stored in a refrigerator .
Propriétés
IUPAC Name |
6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)-5-nitro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-19(2,12-25-11-13-6-4-3-5-7-13)18-9-14-8-17(22(23)24)15(20)10-16(14)21-18/h3-10,21H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPIMYRCLPKMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)C2=CC3=CC(=C(C=C3N2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

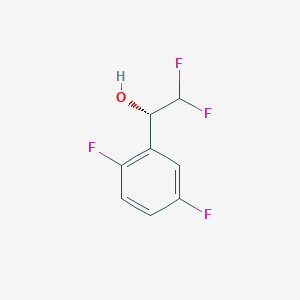
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-tert-butylbenzamide](/img/structure/B2435462.png)
![N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2435463.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2435465.png)


![N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2435470.png)
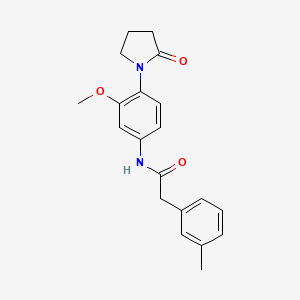
![[(2-Phenylethyl)carbamoyl]methyl 2-methylbenzoate](/img/structure/B2435473.png)
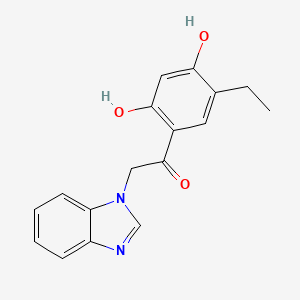
![4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2435478.png)
